molecular formula C12H8IN3 B13041918 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13041918
M. Wt: 321.12 g/mol
InChI Key: LTSUSAAUZPHGJI-UHFFFAOYSA-N
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Description

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This method allows for the efficient construction of the pyrrolo[2,3-C]pyridine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Substitution: Introduction of various functional groups on the pyridine ring, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine stands out due to its specific iodine substitution on the pyridine ring, which can enhance its reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₈IN₃
  • Molecular Weight : 321.12 g/mol
  • CAS Number : 1841079-78-4

The compound features a pyrrolo[2,3-C]pyridine core, which is known for its diverse biological activities.

Inhibition of Kinases

Recent studies have highlighted the role of 1H-pyrrolo[2,3-C]pyridine derivatives in inhibiting various kinases, including:

  • c-Met Kinase : The compound has shown promise as a c-Met inhibitor, with structure-activity relationship studies indicating that certain derivatives can induce apoptosis in cancer cell lines such as A549 and effectively arrest the cell cycle at the G2/M phase .
  • FGFR Inhibition : Another significant finding is its activity against fibroblast growth factor receptors (FGFRs). One study reported an IC50 value of 1.9 μM for a related derivative, demonstrating its potential as a selective FGFR inhibitor .

Antitumor Activity

The antitumor properties of this compound have been explored extensively. For instance, derivatives of 1H-pyrrolo[2,3-C]pyridine have been shown to inhibit the proliferation of various cancer cell lines, including Hep3B cells, by targeting specific pathways involved in tumor growth and survival .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-C]pyridine scaffold can significantly influence biological activity. For example:

  • Substituents at the 5-position of the pyrrole ring can enhance binding affinity to target proteins.
  • Variations in the aromatic groups attached to the nitrogen atoms can alter pharmacokinetic properties and selectivity against different kinases .

Study on c-Met Inhibition

A notable study investigated a series of pyrrolo[2,3-C]pyridine derivatives for their ability to inhibit c-Met. The findings revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis in A549 lung cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways .

FGFR Inhibitor Development

Another research effort focused on developing FGFR inhibitors based on the pyrrolo[2,3-C]pyridine scaffold. The study synthesized various derivatives and evaluated their efficacy against FGFR1 and FGFR4. Several compounds exhibited potent anti-proliferative effects in vitro, suggesting their potential for further development as therapeutics for cancers associated with FGFR dysregulation .

Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

1-(5-iodopyridin-2-yl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C12H8IN3/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H

InChI Key

LTSUSAAUZPHGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)N2C=CC3=C2C=NC=C3

Origin of Product

United States

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